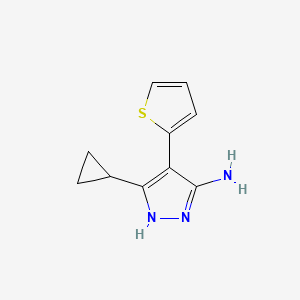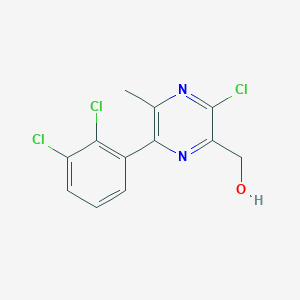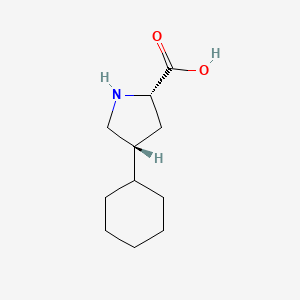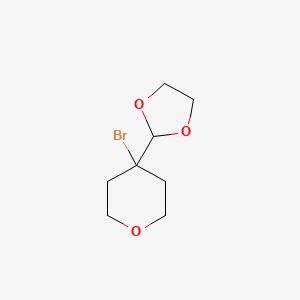![molecular formula C11H17BrO2 B13320508 Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromobicyclo[322]nonane-1-carboxylate is a bicyclic compound that features a bromine atom and a carboxylate ester group
Métodos De Preparación
The synthesis of methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate typically involves the bromination of a bicyclo[3.2.2]nonane precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination. The resulting brominated intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product .
Análisis De Reacciones Químicas
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions for these reactions include:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for ester reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation to carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The bromine atom and ester group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate can be compared with other similar compounds such as:
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate: This compound features an amino group instead of a bromine atom, which can significantly alter its reactivity and applications.
Methyl 5-chlorobicyclo[3.2.2]nonane-1-carboxylate:
Methyl 5-hydroxybicyclo[3.2.2]nonane-1-carboxylate: The presence of a hydroxyl group instead of a bromine atom can lead to different hydrogen bonding interactions and reactivity.
The uniqueness of this compound lies in its specific combination of a bromine atom and a carboxylate ester group, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C11H17BrO2 |
|---|---|
Peso molecular |
261.15 g/mol |
Nombre IUPAC |
methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO2/c1-14-9(13)10-3-2-4-11(12,7-5-10)8-6-10/h2-8H2,1H3 |
Clave InChI |
CHPDNKIOVJLOQQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCCC(CC1)(CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



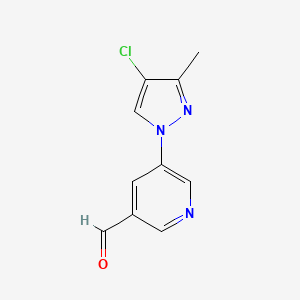
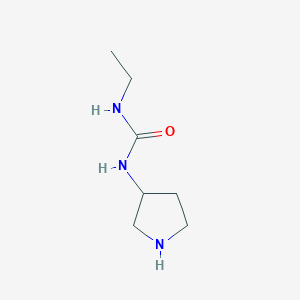
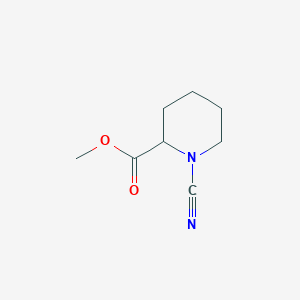
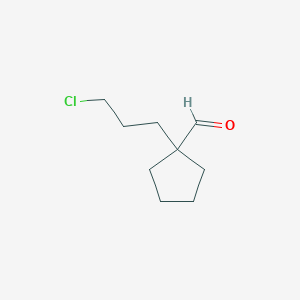



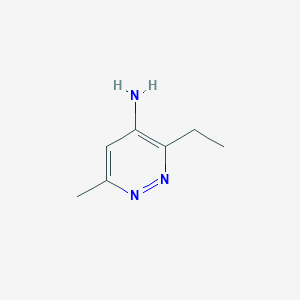
![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
